molecular formula C15H17NO2 B2519170 (E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one CAS No. 1396892-82-2

(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one

Cat. No. B2519170
CAS RN: 1396892-82-2
M. Wt: 243.306
InChI Key: NXMWHRRFOFGVPF-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one, commonly known as SCH-23390, is a selective dopamine D1 receptor antagonist. It is widely used in scientific research to study the role of dopamine in various physiological and pathological processes.

Scientific Research Applications

Clinical Tolerance and Pharmacokinetics

  • Cefazedone Studies : Research on cefazedone, a compound with an azabicyclooctane structure similar to the one inquired about, has focused on its tolerance and pharmacokinetics in humans. Studies demonstrated the systemic and local tolerance of cefazedone, comparing it to other cephalosporins like cefazolin. These studies provide insights into the safety profile of azabicyclooctane derivatives in clinical settings (Züllich & Sack, 1979); (Ungethüm & Leopoid, 1979).

Muscarinic Receptor Ligand Research

  • PTAC's Antipsychotic-like Activity : A study on PTAC, another azabicyclo compound, highlighted its unexpected antipsychotic-like activity due to its action on muscarinic receptors, offering a potential new approach in medical treatment for conditions like schizophrenia without directly affecting dopamine receptors (Bymaster et al., 1998).

Metabolism Studies

  • Gliclazide Metabolism : Gliclazide, featuring an azabicyclooctyl ring, was studied for its metabolic pathways in humans. The research identified several metabolites and suggested the major excretory route, providing a basis for understanding the metabolism of azabicyclo compounds (Oida et al., 1985).

Investigating Potential Nephrotoxicity

  • Cefazedone and Gentamicin Combination : An exploration of cefazedone’s potential nephrotoxicity, in combination with gentamicin, used alanine-amino-peptidase in urine as a marker. Results indicated that cefazedone did not add to the nephrotoxic effects of gentamicin, highlighting the importance of evaluating drug combinations for safety (Mondorf, 1979).

SPET Imaging Studies

  • Muscarinic Acetylcholine Receptors Imaging : Research utilizing SPET imaging with IQNP isotopes to study muscarinic acetylcholine receptors in humans illustrated the potential of azabicyclo compounds in diagnostic imaging, aiding in the understanding of receptor distribution and function in the brain (Nobuhara et al., 2001).

properties

IUPAC Name

(E)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-15(9-6-12-4-2-1-3-5-12)16-13-7-8-14(16)11-18-10-13/h1-6,9,13-14H,7-8,10-11H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMWHRRFOFGVPF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2COCC1N2C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one

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